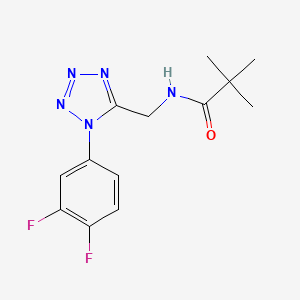

N-((1-(3,4-Difluorphenyl)-1H-tetrazol-5-yl)methyl)pivalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a synthetic organic compound characterized by the presence of a tetrazole ring and a difluorophenyl group

Wissenschaftliche Forschungsanwendungen

- Blatter-Radikale: Forscher haben die Auswirkungen von Difluorphenyl-Substituenten auf die strukturellen, Redox- und magnetischen Eigenschaften von Blatter-Radikalen untersucht. Diese Radikale, einschließlich 1-(3,4-Difluorphenyl)-1H-tetrazol-5-ylmethylpivalamid (1a), wurden synthetisiert und charakterisiert. Sie zeigen ein reversibles Oxidations- und Reduktionsverhalten, und ihre Spindichte ist hauptsächlich auf der Triazinyl-Einheit delokalisiert. Kristallographische Studien zeigten alternierende Ketten dieser Radikale, und starke antiferromagnetische Wechselwirkungen dominieren in ihren Kristallen .

- 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-on: Die Synthese und strukturelle Charakterisierung dieser bisher unbekannten Verbindung wurden erreicht. Die Einkristall-Röntgenbeugungsanalyse bestätigte seine Struktur, und die NMR-Spektroskopie lieferte Einblicke in seine chemische Umgebung .

- Dimroth-Umlagerung: Die Dimroth-Umlagerung beinhaltet eine elektrocyclische Öffnung und Ringschluss. So kann beispielsweise 2-Imino-1-methyl-1,2-dihydropyrimidin zu 2-(Methylamino)pyrimidin umlagern. Das Verständnis solcher Umlagerungen trägt zur Entwicklung neuer synthetischer Wege bei .

Katalyse und Radikalchemie

Heterocyclische Chemie

Organische Synthese

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with p

Biologische Aktivität

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring and the difluorophenyl group suggests that this compound may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical formula of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is C14H16F2N5O, with a molecular weight of 305.31 g/mol. The compound features a tetrazole moiety, which is known for its ability to mimic carboxylate groups in biological systems, enhancing its potential as a pharmacophore.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆F₂N₅O |

| Molecular Weight | 305.31 g/mol |

| IUPAC Name | N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide |

| CAS Number | 942000-05-7 |

Synthesis

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

- Alkylation : The tetrazole derivative is then alkylated using an appropriate alkylating agent.

- Final Coupling : The product is coupled with pivalamide under specific conditions to yield the final compound.

The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic functional groups that are crucial for binding to these targets, while the difluorophenyl group may enhance binding affinity through hydrophobic interactions and potential halogen bonding.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- Inhibition Studies : Research indicates that derivatives of tetrazoles exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide have shown potential as inhibitors of protein kinases, which are critical in cancer signaling pathways .

- Antimicrobial Activity : Some studies have reported that tetrazole-containing compounds possess moderate antimicrobial properties, suggesting that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide may also exhibit similar effects against bacterial strains .

- Anti-inflammatory Effects : Preliminary data suggest that compounds with similar structures can modulate inflammatory responses in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

A comparison with other tetrazole derivatives reveals that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide stands out due to its difluorophenyl substituent, which may enhance its pharmacokinetic properties compared to compounds like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amide.

| Compound Name | Biological Activity |

|---|---|

| N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide | Potential enzyme inhibitor |

| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amide | Moderate activity |

Eigenschaften

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N5O/c1-13(2,3)12(21)16-7-11-17-18-19-20(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJPRPVBHRIFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.